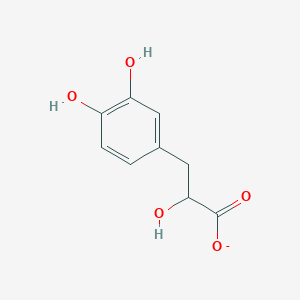
3-(3,4-Dihydroxyphenyl)lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is the conjugate base of 3-(3,4-dihydroxyphenyl)lactic acid and is a major species at physiological pH 7.3 . This compound is part of the phenylpropanoic acids class and is known for its various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(3,4-Dihydroxyphenyl)lactate can be synthesized through a multi-enzyme cascade reaction. This involves the conversion of 3,4-dihydroxyphenyl-L-alanine (L-DOPA) in Escherichia coli by introducing tyrosine aminotransferase, glutamate dehydrogenase, and aromatic lactate dehydrogenase . The genes in the pathway are overexpressed and fine-tuned for the production of either the ®- or (S)-enantiomer of 3,4-dihydroxyphenyllactic acid. The optimal concentration of L-glutamate for production is found to be 20 mM .
Industrial Production Methods
Industrial production of this compound often involves biotransformation methods due to their high productivity and yield. Traditional chemical synthesis methods, such as those starting from 3,4-dihydroxybenzaldehyde, are less favored due to their complexity and lower yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dihydroxyphenyl)lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3,4-Dihydroxyphenyl)lactate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential antioxidant.
Mécanisme D'action
The mechanism of action of 3-(3,4-dihydroxyphenyl)lactate involves its interaction with various molecular targets and pathways. It has been shown to inhibit oxidative stress by decreasing reactive oxygen species levels and modulating the expression of genes involved in oxidative stress responses . This compound also affects the levels of endothelin-1 and haem oxygenase-1, contributing to its protective role in conditions like peritoneal fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dihydroxyphenyl)lactic acid: The conjugate acid of 3-(3,4-dihydroxyphenyl)lactate.
2-(3,4-Dihydroxyphenyl)acetic acid: Another compound in the catechol class.
Rosmarinic acid: A compound with similar antioxidant properties.
Uniqueness
This compound is unique due to its specific biological activities, particularly its role in inhibiting oxidative stress and its potential therapeutic applications in cardiovascular and neurological disorders. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H9O5- |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1 |
Clé InChI |
PAFLSMZLRSPALU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B1258880.png)
![2-[3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]acetic acid [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] ester](/img/structure/B1258882.png)

![(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1258886.png)
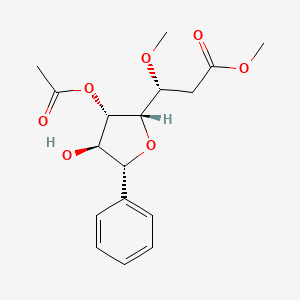
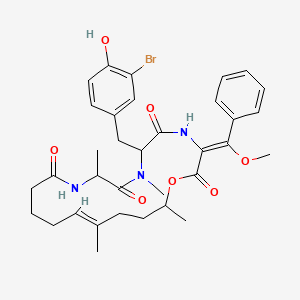
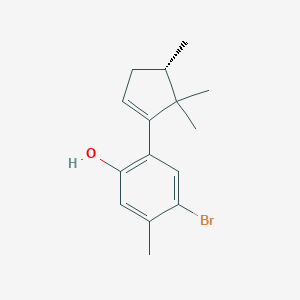
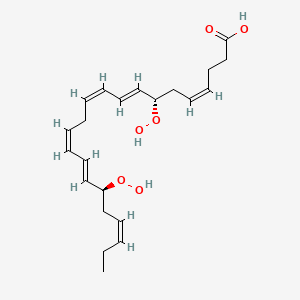
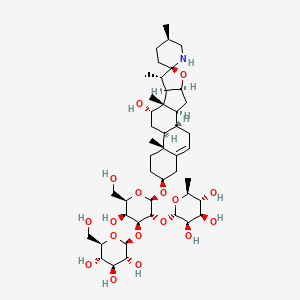
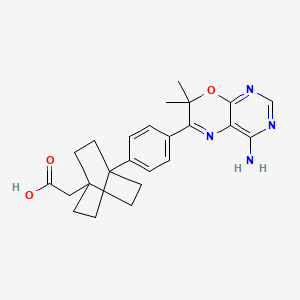
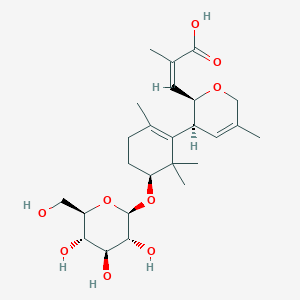

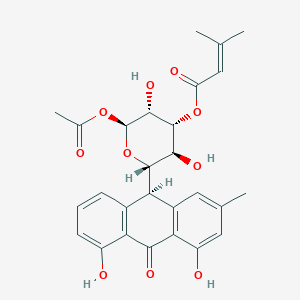
![3-hex-1-ynyl-5H-indazolo[2,3-a][3,1]benzoxazine](/img/structure/B1258903.png)
